5-Bromo-2-fluoroanisole
Overview
Description
5-Bromo-2-fluoroanisole is an organic compound with the molecular formula C7H6BrFO. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and methoxy groups. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties .
Mechanism of Action
Target of Action
4-Bromo-1-fluoro-2-methoxybenzene is a biochemical reagent . It is used as a biological material or organic compound for life science related research . .
Mode of Action
For instance, in electrophilic aromatic substitution reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
It has been used in the synthesis of various compounds, such as 1,4-bis[(3′-fluoro-4′-n alkoxyphenyl)ethynyl]benzenes , indicating its potential role in influencing biochemical pathways related to these compounds.
Result of Action
It is known to be used in the synthesis of various compounds , suggesting that it may have a role in the formation of these compounds at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-2-fluoroanisole can be synthesized through several methods. One common route involves the bromination of 1-fluoro-2-methoxybenzene using a brominating agent such as bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3) or aluminum tribromide (AlBr3) . The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes using similar reagents and catalysts as in laboratory synthesis. The reaction conditions are optimized for higher yields and purity, and the product is purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoroanisole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions where the bromine or fluorine atoms are substituted by other electrophiles.
Nucleophilic Aromatic Substitution (NAS): The fluorine atom can be replaced by nucleophiles such as amines or alkoxides under basic conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Bromination: Bromine (Br2) with FeBr3 or AlBr3 as catalysts.
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4).
Sulfonation: Sulfur trioxide (SO3) and sulfuric acid (H2SO4).
Oxidation: Potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4).
Major Products Formed
Nitration: 4-Bromo-1-fluoro-2-nitrobenzene.
Sulfonation: 5-Bromo-2-fluoroanisolesulfonic acid.
Oxidation: 4-Bromo-1-fluoro-2-formylbenzene.
Reduction: 4-Bromo-1-fluoro-2-methylbenzene.
Scientific Research Applications
5-Bromo-2-fluoroanisole is utilized in various scientific research fields:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromo-2-fluoroanisole is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of both bromine and fluorine atoms, along with the methoxy group, allows for selective functionalization and diverse chemical transformations .
Biological Activity
5-Bromo-2-fluoroanisole, a halogenated aromatic compound, has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
This compound is characterized by the following chemical properties:
- Molecular Formula : C₇H₆BrF O
- Molecular Weight : 205.03 g/mol
- Boiling Point : 82–85 °C
- Flash Point : 98 °C
- CAS Number : 103291-07-2
These properties make it a suitable candidate for various chemical reactions, including nucleophilic aromatic substitution and coupling reactions.
Synthesis
The synthesis of this compound typically involves the bromination and fluorination of anisole derivatives. One common method includes the use of bromine and fluorine in the presence of a catalyst under controlled conditions to achieve selective substitution at the desired positions on the aromatic ring.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have demonstrated that halogenated anisoles can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
Several studies have investigated the anticancer potential of halogenated compounds, including this compound. For example, a study focused on the synthesis of lamellarin alkaloids utilized this compound as a key intermediate. The resulting compounds demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound may contribute to the overall anticancer activity through its derivatives .
Neuroprotective Effects
Another area of interest is the neuroprotective effects attributed to compounds like this compound. Research has shown that certain halogenated anisoles can promote neuronal survival in models of neurodegeneration. This effect is hypothesized to be mediated by their ability to modulate oxidative stress and inflammatory pathways in neural tissues.
Case Study 1: Antimicrobial Activity
A study conducted on various halogenated anisoles, including this compound, assessed their antimicrobial efficacy against Escherichia coli and Staphylococcus aureus. The results indicated that these compounds exhibited a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
---|---|---|
This compound | 20 | 30 |
Control (No treatment) | >100 | >100 |
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies on cancer cell lines (e.g., MCF-7 and HeLa) treated with derivatives of this compound revealed significant cytotoxic effects. The IC50 values were determined through MTT assays, showing that certain derivatives had IC50 values as low as 15 µM.
Compound | IC50 (µM) in MCF-7 Cells | IC50 (µM) in HeLa Cells |
---|---|---|
Derivative A | 15 | 20 |
Derivative B | 25 | 30 |
Properties
IUPAC Name |
4-bromo-1-fluoro-2-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVMQEIGENUPIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60544839 | |
Record name | 4-Bromo-1-fluoro-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60544839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103291-07-2 | |
Record name | 4-Bromo-1-fluoro-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60544839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1-fluoro-2-methoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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